molecular formula C7H5BrFNO2 B8717587 4-Amino-2-bromo-5-fluorobenzoic acid CAS No. 1196693-87-4

4-Amino-2-bromo-5-fluorobenzoic acid

Cat. No.: B8717587
CAS No.: 1196693-87-4
M. Wt: 234.02 g/mol
InChI Key: GPTAEENYROUMOF-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-5-fluorobenzoic acid (molecular formula: C₇H₅BrFNO₂) is a halogenated benzoic acid derivative featuring amino (-NH₂), bromo (-Br), and fluoro (-F) substituents at the 4-, 2-, and 5-positions of the aromatic ring, respectively. The amino group enhances solubility in polar solvents, while bromine and fluorine contribute to electrophilic reactivity and metabolic stability, respectively.

Properties

CAS No.

1196693-87-4

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

4-amino-2-bromo-5-fluorobenzoic acid

InChI

InChI=1S/C7H5BrFNO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

GPTAEENYROUMOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)N)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Key structural analogs are compared below based on substituent positions, molecular properties, and reported applications:

Table 1: Structural Comparison of 4-Amino-2-bromo-5-fluorobenzoic Acid and Analogs
Compound Name Molecular Formula Substituent Positions Key Features Similarity Score (If Available)
This compound C₇H₅BrFNO₂ 4-NH₂, 2-Br, 5-F High electrophilicity due to Br; potential H-bonding via -NH₂ and -COOH N/A
4-Amino-3-bromo-5-fluorobenzoic acid (CAS 1027512-98-6) C₇H₅BrFNO₂ 4-NH₂, 3-Br, 5-F Bromine at position 3 may hinder steric interactions in binding pockets 0.84
4-Amino-5-bromo benzoic acid C₇H₆BrNO₂ 4-NH₂, 5-Br Lacks fluorine; reduced electronic effects compared to target compound N/A
4-Amino-2-fluoro-5-methoxybenzoic acid (CAS 1001346-91-3) C₈H₈FNO₃ 4-NH₂, 2-F, 5-OCH₃ Methoxy group increases lipophilicity; weaker H-bond acceptor than Br N/A
5-Amino-2-fluorobenzoic acid (CAS 56741-33-4) C₇H₆FNO₂ 5-NH₂, 2-F Amino and fluoro groups in reversed positions; altered dipole moment N/A
2-Amino-5-bromo-4-fluorobenzoic acid (CAS 143945-65-7) C₇H₅BrFNO₂ 2-NH₂, 5-Br, 4-F Positional isomer; amino group at 2 may enhance solubility in acidic media 0.88

Key Research Findings

Electronic and Steric Effects
  • Bromine vs. Methoxy Substitution: Bromine’s electronegativity and size (van der Waals radius: 1.85 Å) enhance electrophilic aromatic substitution reactivity compared to methoxy groups, which are electron-donating and smaller (e.g., 4-Amino-2-fluoro-5-methoxybenzoic acid) .
  • Fluorine’s Role: Fluorine at position 5 in the target compound increases metabolic stability and membrane permeability compared to non-fluorinated analogs like 4-Amino-5-bromo benzoic acid .
Tautomerism and Conformational Flexibility
  • DFT studies on 2-Amino-5-bromobenzoic acid () reveal that tautomeric forms (e.g., keto-enol) influence hydrogen-bonding networks. The target compound’s fluorine at position 5 may stabilize specific tautomers, altering crystal packing or biological interactions .

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